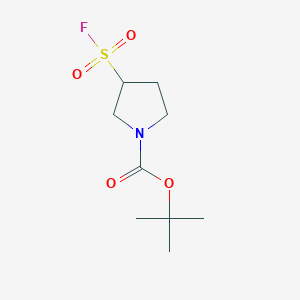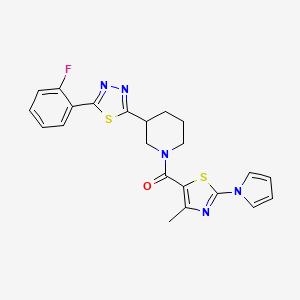
Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆FNO₄S and a molecular weight of 253.29 g/mol It is a pyrrolidine derivative featuring a fluorosulfonyl group and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with fluorosulfonylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, temperature control, and the presence of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The fluorosulfonyl group in tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the fluorosulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Hydrolysis Products: Pyrrolidine carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Employed in various organic transformations due to its reactive fluorosulfonyl group.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with biological activity.
Biochemical Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate involves its ability to react with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(bromosulfonyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(methylsulfonyl)pyrrolidine-1-carboxylate
Comparison:
- Reactivity: The fluorosulfonyl group in tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate is more reactive compared to chlorosulfonyl and bromosulfonyl groups due to the higher electronegativity of fluorine.
- Stability: The compound is generally more stable than its chlorosulfonyl and bromosulfonyl counterparts.
- Applications: The unique properties of the fluorosulfonyl group make it suitable for specific applications in organic synthesis and material science .
Eigenschaften
IUPAC Name |
tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPWFCARHAOTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090868-07-6 |
Source


|
| Record name | tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3006536.png)
![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B3006537.png)
![2-hydrazinyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3006539.png)


![2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B3006542.png)

![3-(2,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B3006544.png)
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)
![N-[4-(benzyloxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006551.png)
![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)



